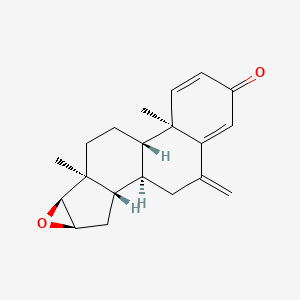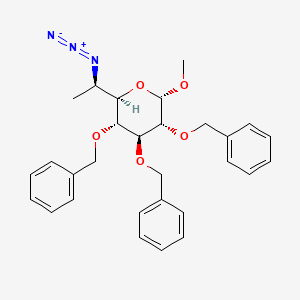![molecular formula C11H18O3 B13846266 3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol](/img/structure/B13846266.png)
3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a decane ring, which imparts distinct chemical properties. It is used in various scientific research applications due to its reactivity and structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with appropriate reagents under controlled conditions. One common method includes the reduction of 1,4-dioxaspiro[4.5]decan-8-one using sodium borohydride in methanol . The reaction is carried out at low temperatures to ensure the selective reduction of the ketone group to the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where the dioxane ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
Oxidation: Formation of 1,4-dioxaspiro[4.5]decan-8-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted spirocyclic compounds with different functional groups.
Scientific Research Applications
3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol involves its interaction with molecular targets through its functional groups. The alcohol group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides steric hindrance that can influence binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: A related compound with a similar spirocyclic structure but differing in the functional group.
3-{1,4-Dioxaspiro[4.5]decan-8-ylamino}-1-(pyrrolidin-1-yl)propan-1-one: Another spirocyclic compound with an amino group instead of an alcohol group.
Uniqueness
3-(1,4-Dioxaspiro[45]decan-8-ylidene)propan-1-ol is unique due to its specific combination of a spirocyclic structure and an alcohol functional group
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-(1,4-dioxaspiro[4.5]decan-8-ylidene)propan-1-ol |
InChI |
InChI=1S/C11H18O3/c12-7-1-2-10-3-5-11(6-4-10)13-8-9-14-11/h2,12H,1,3-9H2 |
InChI Key |
BFSZROWAUVQXIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=CCCO)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


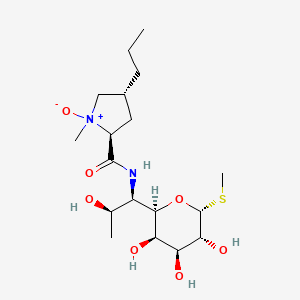
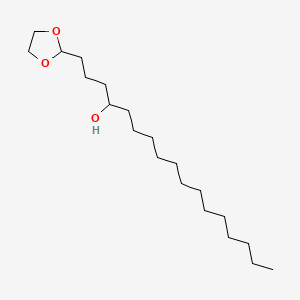
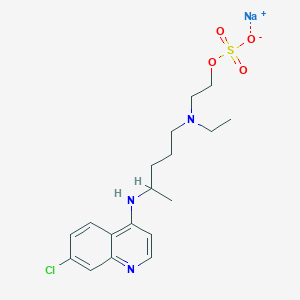
![6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione](/img/structure/B13846202.png)
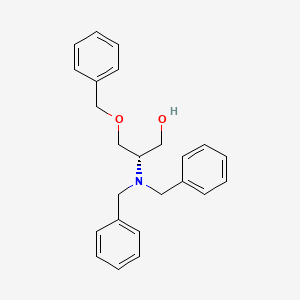
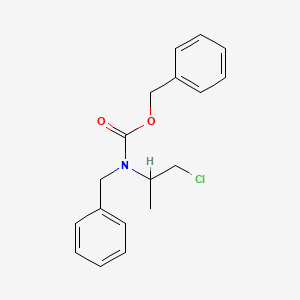
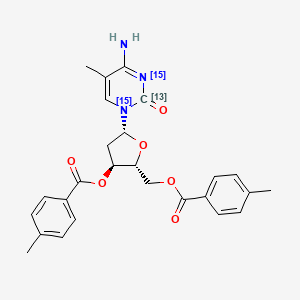
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13846225.png)

![1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea](/img/structure/B13846253.png)
![N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic Acid Methyl Ester](/img/structure/B13846260.png)

